molecular formula C10H7Cl2N3O2 B11852134 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 98994-14-0

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11852134
CAS No.: 98994-14-0
M. Wt: 272.08 g/mol
InChI Key: MOKGOCYVVZLWBX-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-4-oxoquinazoline.

    Acetylation: The 6,8-dichloro-4-oxoquinazoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    4-Oxoquinazoline: A simpler quinazoline derivative with similar core structure.

    2-Amino-4-oxoquinazoline: Another quinazoline derivative with an amino group instead of the acetamide group.

Uniqueness

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both chlorine atoms and the acetamide group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

98994-14-0

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15(10(6)17)3-8(13)16/h1-2,4H,3H2,(H2,13,16)

InChI Key

MOKGOCYVVZLWBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(C=N2)CC(=O)N)Cl)Cl

Origin of Product

United States

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